Cas no 142744-19-2 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-propyl-)

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-propyl- structure
142744-19-2 structure
Product Name:1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-propyl-
CAS-nummer:142744-19-2
MF:C19H27N5O5S
MW:437.513182878494
CID:176024
PubChem ID:3072506
Update Time:2025-04-19

1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-propyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-propyl-
    • 1,3-benzenediamine, N~1~-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N~3~-propyl-
    • 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-propylbenzene-1,3-diamine
    • 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-propyl-
    • DTXSID80931621
    • BRN 5837330
    • BDBM50004669
    • 142744-19-2
    • N~1~-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-4,6-dinitro-N~3~-propylbenzene-1,3-diamine
    • N-[2-(5-Dimethylaminomethyl-furan-2-ylmethylsulfanyl)-ethyl]-4,6-dinitro-N''-propyl-benzene-1,3-diamine
    • CHEMBL106782
    • Inchi: 1S/C19H27N5O5S/c1-4-7-20-16-10-17(19(24(27)28)11-18(16)23(25)26)21-8-9-30-13-15-6-5-14(29-15)12-22(2)3/h5-6,10-11,20-21H,4,7-9,12-13H2,1-3H3
    • InChI-sleutel: JONYPUKQVRMTRD-UHFFFAOYSA-N
    • LACHT: S(CC1=CC=C(CN(C)C)O1)CCNC1=C(C=C(C(=C1)NCCC)[N+](=O)[O-])[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 437.17351
  • Monoisotopische massa: 437.17329
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 11
  • Complexiteit: 544
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 157
  • XLogP3: 4.7

Experimentele eigenschappen

  • Dichtheid: 1.317
  • Kookpunt: 601.6°Cat760mmHg
  • Vlampunt: 317.7°C
  • Brekindex: 1.64
  • PSA: 126.72
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